molecular formula C12H17Cl2N B6323565 1-Benzyl-3-(chloromethyl)pyrrolidine hydrochloride CAS No. 1211431-48-9

1-Benzyl-3-(chloromethyl)pyrrolidine hydrochloride

Cat. No.: B6323565
CAS No.: 1211431-48-9
M. Wt: 246.17 g/mol
InChI Key: VVPADAAJTCFXMR-UHFFFAOYSA-N
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Description

1-Benzyl-3-(chloromethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H17Cl2N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(chloromethyl)pyrrolidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrolidine with chloromethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and stringent control of reaction conditions to ensure consistent product quality. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(chloromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Formation of new derivatives with substituted nucleophiles.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of reduced derivatives with modified functional groups.

Scientific Research Applications

1-Benzyl-3-(chloromethyl)pyrrolidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(chloromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The chloromethyl group allows for covalent binding to target proteins, leading to inhibition or activation of biological pathways. The benzyl group enhances lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

    1-Benzylpyrrolidine: Lacks the chloromethyl group, resulting in different reactivity and biological activity.

    3-(Chloromethyl)pyrrolidine: Lacks the benzyl group, affecting its lipophilicity and target interactions.

    1-Benzyl-3-(hydroxymethyl)pyrrolidine: Contains a hydroxymethyl group instead of chloromethyl, leading to different chemical reactivity and biological properties.

Uniqueness: 1-Benzyl-3-(chloromethyl)pyrrolidine hydrochloride is unique due to the presence of both benzyl and chloromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in synthesis and research, making it a valuable compound in various scientific fields.

Properties

IUPAC Name

1-benzyl-3-(chloromethyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN.ClH/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11;/h1-5,12H,6-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPADAAJTCFXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CCl)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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